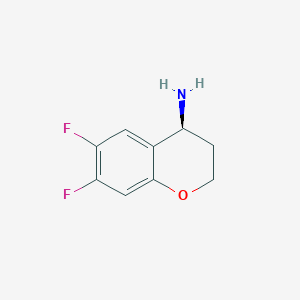

(S)-6,7-Difluorochroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-6,7-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQOIXARHKVMLS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@H]1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 6,7 Difluorochroman 4 Amine and Its Precursors

Enantioselective Synthesis of Chroman-4-amine (B2768764) Core Structures

The synthesis of enantiomerically pure chroman-4-amines is a significant challenge in organic chemistry. Researchers have developed several catalytic asymmetric methods and biocatalytic strategies to construct the chiral chromane (B1220400) framework with high stereocontrol.

Catalytic Asymmetric Approaches

Transition-metal catalysis offers powerful tools for the asymmetric synthesis of the chroman-4-amine core. These methods utilize chiral ligands to induce enantioselectivity in the formation of key stereocenters.

A notable advancement in the synthesis of chiral chroman-4-amines involves an enantioselective decarboxylative Mannich reaction. This method employs a copper(I)/(R,R)-Ph-Box complex as a chiral catalyst for the reaction between malonic acid half esters (MAHEs) and cyclic aldimines. nih.govacs.org The reaction proceeds with excellent enantioselectivity, affording highly functionalized chiral β-amino esters in good to high yields. nih.govacs.org

This protocol has been successfully applied to various cyclic aldimines, yielding a series of β-amino esters with enantiomeric excesses ranging from 87% to 96%. acs.org A key advantage of this method is the subsequent transformation of the resulting Mannich product into chiral chroman-4-amines without any significant loss of enantiomeric purity. nih.govacs.org For instance, the adduct can be converted through reduction and protection steps to furnish the desired chiral chroman-4-amine, a crucial intermediate for various applications. acs.org

Iridium-catalyzed asymmetric hydrogenation of chromenes represents a direct and efficient route to chiral chromane rings. researchgate.netthieme-connect.com This method utilizes iridium complexes coordinated with chiral ligands, such as P,N-ligands like ThrePHOX, to achieve high levels of enantioselectivity. thieme-connect.com The hydrogenation of various 2-substituted 4H-chromenes has been shown to produce the corresponding chiral chromanes with excellent enantiomeric excesses, often ranging from 95% to over 99%. thieme-connect.com

This approach is applicable to a range of substrates, including 2-alkyl- and 2-aryl-substituted chromenes. thieme-connect.com The development of these iridium catalysts has provided a reliable method for constructing the chiral chromane skeleton, which is a core component of many biologically relevant molecules. researchgate.netmdpi.com The reaction provides a direct pathway to chiral 2-substituted chromanes, which can be further functionalized. mdpi.comresearchgate.net

Palladium-catalyzed C–H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, including chiral chromanes. nih.gov This approach involves the use of a directing group to guide the palladium catalyst to a specific C(sp³)–H bond, enabling its selective functionalization. rsc.orgjst.go.jp By employing chiral ligands, this process can be rendered enantioselective. rsc.org

For the synthesis of chromane scaffolds, a cyclative C(sp³)–H/C(sp²)–H coupling reaction of free aliphatic acids has been developed. nih.gov This reaction, facilitated by a mono-N-protected amino acid (MPAA) ligand, allows for the construction of the chromane ring system. nih.gov While challenges in achieving high enantioselectivity for direct C(sp³)–H functionalization remain, this strategy offers a novel and atom-economical route to valuable heterocyclic structures. rsc.orgmdpi.com The development of new chiral ligands is crucial for advancing the utility of this methodology in the asymmetric synthesis of chromane derivatives. acs.org

Biocatalytic Strategies for Enantiopure Chromanols as Intermediates

Biocatalysis provides an environmentally friendly and highly selective alternative to traditional chemical methods for producing chiral intermediates. Whole-cell biotransformations are particularly effective for generating enantiopure chromanols.

The asymmetric reduction of prochiral ketones to chiral alcohols is a well-established biocatalytic transformation. nih.gov Whole-cell biocatalysts, such as fungi and bacteria, are frequently used for the asymmetric reduction of chromanones to produce enantiomerically pure chromanols. researchgate.net These chromanols are valuable precursors that can be converted to the corresponding chroman-4-amines.

Various microorganisms have been screened for their ability to reduce different chromanone derivatives with high enantioselectivity. researchgate.net For example, recombinant E. coli cells expressing an (R)-imine reductase have demonstrated high catalytic activity and enantioselectivity in the reduction of cyclic imines. nih.gov While whole-cell systems can sometimes lead to over-reduction to the saturated alcohol, they offer significant advantages, including the in-situ regeneration of expensive cofactors like NADPH. nih.govunipd.it This makes whole-cell biotransformations a practical and efficient method for accessing key chiral building blocks for the synthesis of complex molecules. researchgate.net

Chiral Auxiliary-Mediated Asymmetric Syntheses

The creation of a specific stereocenter, such as the (S)-configuration in 6,7-Difluorochroman-4-amine, necessitates the use of asymmetric synthesis. Chiral auxiliaries are powerful tools in this context, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After establishing the desired chirality, the auxiliary is removed, yielding the enantiomerically enriched product.

Application of Ellman's Sulfinamides in Chiral Amine Synthesis

The use of tert-butanesulfinamide, often referred to as Ellman's auxiliary, represents a robust and widely adopted method for the asymmetric synthesis of chiral amines. tandfonline.comchemicalbook.com This methodology has been successfully applied on scales ranging from laboratory research to industrial production, highlighting its versatility and reliability. tandfonline.com Both enantiomers of the auxiliary are commercially available, providing access to either enantiomer of the target amine. chemicalbook.comresearchgate.net

The synthesis begins with the condensation of the chiral tert-butanesulfinamide with a ketone, in this case, 6,7-difluorochroman-4-one (B1396051). This reaction forms an N-tert-butanesulfinyl ketimine intermediate. researchgate.net These sulfinimines are notable for being more resistant to hydrolysis than typical imines, yet they exhibit enhanced reactivity towards nucleophiles. researchgate.net

The key stereodirecting step involves the addition of a nucleophilic reducing agent (e.g., a hydride source) to the carbon-nitrogen double bond of the ketimine. The bulky and chiral tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophile to attack from the less sterically hindered face. researchgate.net This process results in a highly diastereoselective reduction.

Finally, the sulfinyl group is cleaved under mild acidic conditions, such as with hydrochloric acid, to afford the desired chiral primary amine, (S)-6,7-Difluorochroman-4-amine, with a high degree of enantiomeric purity. chemicalbook.comresearchgate.net The combination of high diastereoselectivity in the key reduction step and the straightforward removal of the auxiliary makes this a highly effective strategy.

Utilization of Chiral Ni(II) Complexes in Asymmetric Alkylation Reactions for Amines

Transition metal catalysis offers another powerful avenue for the asymmetric synthesis of chiral amines. Chiral nickel(II) complexes, in particular, have emerged as effective catalysts for enantioconvergent substitution reactions. thieme-connect.com These methods are valued for their broad substrate scope and tolerance of various functional groups, operating under mild reaction conditions. thieme-connect.com

In the context of preparing chiral amines, these reactions often involve the coupling of a racemic partner with a nucleophile, where the chiral nickel catalyst controls the stereochemical outcome. For instance, a chiral nickel/pybox catalyst can facilitate the coupling of an alkylzinc reagent with a racemic α-substituted alkyl halide to produce a protected dialkyl carbinamine with high enantioselectivity. thieme-connect.com

While direct application to the reductive amination of a chromanone is a distinct transformation, the principle of using chiral Ni(II) complexes to create stereocenters in amine synthesis is well-established. thieme-connect.comgoogle.com For example, Ni(II)-catalyzed asymmetric alkenylations of ketimines have been developed to produce chiral allylic amines with excellent yields and enantioselectivities. google.com Furthermore, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands are a leading methodology for the asymmetric synthesis of tailor-made α-amino acids, demonstrating the versatility of nickel catalysis in controlling stereochemistry during C-N bond formation. bohrium.com

Synthetic Routes to Difluorinated Chroman-4-one Precursors

The synthesis of the target chiral amine is critically dependent on the availability of its precursor, 6,7-difluorochroman-4-one. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and numerous methods for its construction and derivatization have been developed. acs.orgresearchgate.net

Recent Advances in Chroman-4-one Derivatization and Scaffold Construction

The chroman-4-one framework is a significant heterocyclic structure that serves as a building block for a wide array of biologically active compounds. researchgate.net Synthetic efforts have led to a variety of derivatization strategies, typically focusing on modifications at the C-2, C-3, and C-4 positions. acs.org

Common synthetic routes to the chroman-4-one core often involve intramolecular cyclization reactions. One classical and effective method is the acid-catalyzed cyclization of 3-phenoxypropanoic acids. For the synthesis of 6,7-difluorochroman-4-one, this would involve the cyclization of 3-(3,4-difluorophenoxy)propanoic acid, likely using a strong acid catalyst like polyphosphoric acid (PPA). An analogous synthesis starting from 3,5-difluorophenol (B1294556) to produce 5,7-difluorochroman-4-one (B1394127) has been reported, demonstrating the viability of this approach. tandfonline.com

Another major pathway is the intramolecular oxa-Michael addition. This strategy involves the cyclization of an appropriately substituted o-hydroxyaryl enone. thieme-connect.com This highlights the diverse and flexible strategies available for constructing the essential chromanone ring system.

Photoredox-Neutral Strategies for Chroman-4-one Scaffolds

In recent years, visible-light photoredox catalysis has emerged as a powerful and green strategy for constructing complex molecular architectures, including chroman-4-ones. google.com These methods often operate under mild, redox-neutral conditions, avoiding harsh reagents and high temperatures. semanticscholar.org

A common approach involves a photoredox-catalyzed cascade radical cyclization. chemicalbook.com For instance, the reaction can be initiated by generating an alkyl radical from a suitable precursor, such as an N-(acyloxy)phthalimide or a carboxylic acid, under photoredox conditions. chemicalbook.comacs.org This radical then adds to the alkene of a 2-(allyloxy)arylaldehyde, triggering a cascade cyclization that ultimately forms the chroman-4-one scaffold. chemicalbook.com These strategies are attractive due to their operational simplicity and high tolerance for various functional groups. semanticscholar.orgchemicalbook.com Both metal-catalyzed (e.g., using iron) and metal-free organophotoredox systems have been successfully developed for this purpose. semanticscholar.orgacs.org

Strategies for Introducing Fluorine Substituents at the 6,7-Positions of Chromanone Systems

The specific placement of fluorine atoms at the 6- and 7-positions of the chromanone ring is crucial for the identity of the final product. The synthetic strategy for 6,7-difluorochroman-4-one logically begins with a commercially available, appropriately substituted benzene (B151609) ring.

The most direct starting material for this synthesis is 3,4-difluorophenol (B1294555) . chemicalbook.comnih.gov From this precursor, two primary routes can be envisioned to construct the chromanone ring system.

Friedel-Crafts Acylation Route: 3,4-difluorophenol can undergo a Fries rearrangement or a direct Friedel-Crafts acylation to produce 1-(2-hydroxy-4,5-difluorophenyl)ethanone . This reaction is analogous to the synthesis of 1-(2,4-dihydroxyphenyl)ethanone from resorcinol. psu.edu The resulting hydroxyacetophenone can then be reacted with a C2 synthon, followed by cyclization to form the chromanone ring.

Phenoxypropanoic Acid Route: 3,4-difluorophenol can be O-alkylated with a three-carbon synthon, such as 3-chloropropanol or acrylonitrile, to form a 3-(3,4-difluorophenoxy)propane derivative. tandfonline.com Subsequent oxidation of the terminal carbon to a carboxylic acid yields 3-(3,4-difluorophenoxy)propanoic acid. This acid can then undergo an intramolecular Friedel-Crafts acylation (cyclization), typically mediated by a strong acid like polyphosphoric acid (PPA), to directly afford 6,7-difluorochroman-4-one . This general strategy has been successfully employed in the kilogram-scale synthesis of the isomeric 5,7-difluorochroman-4-one. tandfonline.comgoogle.comgoogle.com

These established chemical principles provide a clear and logical pathway to the essential 6,7-difluorochroman-4-one precursor, enabling the subsequent asymmetric synthesis of the target amine.

Stereochemical Control and Enantiomeric Purity Analysis in S 6,7 Difluorochroman 4 Amine Synthesis

Mechanistic Insights into Asymmetric Induction and Diastereocontrol

Asymmetric induction is the process by which a chiral entity—be it a substrate, reagent, or catalyst—influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.org In the synthesis of chroman-4-amines, this is often accomplished through the asymmetric reduction of a prochiral 6,7-difluorochroman-4-one (B1396051) or the reductive amination of the same ketone.

A common strategy involves the transition metal-catalyzed asymmetric hydrogenation of an imine formed from 6,7-difluorochroman-4-one. The mechanism of this transformation relies on the formation of a diastereomeric transition state between the substrate and the chiral catalyst. The chiral ligand bound to the metal center creates a specific three-dimensional environment. This environment causes one face of the imine to be sterically or electronically favored for hydride attack, thus leading to the formation of one enantiomer in excess. youtube.com

For instance, in a rhodium-catalyzed hydrogenation, the substrate and hydrogen coordinate to the chiral phosphine-rhodium complex. nih.gov The steric bulk and electronic properties of the phosphine (B1218219) ligand dictate the facial selectivity of the hydride transfer to the imine carbon, thereby establishing the stereocenter at the C4 position. youtube.comnih.gov

Diastereocontrol becomes crucial when multiple stereocenters are formed. In the context of chroman synthesis, domino reactions, such as oxa-Michael-nitro-Michael additions, can generate multiple stereocenters in a single step. researchgate.net The relative orientation of these new stereocenters is governed by the transition state geometry, which is influenced by the catalyst and reaction conditions. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model these transition states and understand the origins of the observed stereoselectivity. researchgate.net

Influence of Chiral Ligands and Catalysts on Stereoselectivity in Chroman-4-amine (B2768764) Formation

The choice of chiral ligand and metal catalyst is paramount in achieving high stereoselectivity in the synthesis of chroman-4-amines. A wide variety of chiral ligands have been developed, with phosphorus-based ligands being particularly prominent in asymmetric hydrogenation. nih.govsigmaaldrich.com

Transition metals such as rhodium, iridium, and palladium are frequently used in conjunction with chiral phosphine ligands. nih.govacs.org These ligands can be classified based on their chiral elements, including those with chiral backbones (e.g., BINAP) and those with chirality at the phosphorus atom (P-chiral ligands like TangPhos). nih.govsigmaaldrich.com The structural and electronic properties of these ligands are fine-tuned to maximize enantiomeric excess (ee). acs.org For example, electron-rich and conformationally rigid ligands often lead to higher activity and enantioselectivity. nih.gov

Organocatalysis offers a metal-free alternative for asymmetric chroman synthesis. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and bifunctional catalysts incorporating moieties like thiourea (B124793) or quinine (B1679958) have been successfully employed. researchgate.netmdpi.comnih.gov These catalysts can activate the substrate and control the stereochemical outcome through hydrogen bonding and other non-covalent interactions. For instance, a bifunctional thiourea-tertiary amine catalyst can facilitate a [4+2] cyclization to form the chroman ring with high enantioselectivity. researchgate.net

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

| Rh(I) / (R,R)-TangPhos | Asymmetric Hydrogenation | α-Arylenamide | >99% |

| Ru(II) / C3-TunePhos | Asymmetric Hydrogenation | β-Keto Ester | up to 99% |

| Ir(I) / MaxPHOX | Asymmetric Hydrogenation | Imine | up to 96% |

| Quinine-derived Thiourea | Michael Addition | o-Hydroxyphenyl-α,β-unsaturated ketone | up to 99% |

| Chiral Phosphoric Acid (CPA) | [2+4] Cycloaddition | o-Quinone Methide | up to 98% |

This table presents a summary of data from various sources demonstrating the efficacy of different catalyst systems. sigmaaldrich.commdpi.com

Analytical Techniques for Enantiomeric Excess and Absolute Configuration Determination

Once the asymmetric synthesis is complete, it is crucial to determine the enantiomeric purity (enantiomeric excess) and the absolute configuration of the product.

Chromatographic techniques are the most widely used methods for separating enantiomers and quantifying the enantiomeric excess of a chiral compound. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilizing chiral stationary phases (CSPs) are particularly powerful. nih.gov

CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are very common for the resolution of chiral amines. The choice of mobile phase, which often consists of a mixture of alkanes and alcohols, is critical for achieving good separation.

For the analysis of (S)-6,7-Difluorochroman-4-amine, a typical approach would involve screening various polysaccharide-based CSPs with different mobile phase compositions to find the optimal conditions for baseline separation of the (S) and (R) enantiomers. The relative peak areas in the chromatogram are then used to calculate the enantiomeric excess.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Analyte Class |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Chiral Amines |

| Amylose tris(3,5-dichlorophenylcarbamate) | Hexane/Ethanol | Chiral Amines |

| Crown Ether-based | Aqueous acid/Methanol | Primary Amines |

This table provides examples of CSPs and mobile phases commonly used for the chiral resolution of amines.

While chromatography can determine the ratio of enantiomers, it does not inherently reveal the absolute configuration (i.e., which peak corresponds to the S-enantiomer and which to the R-enantiomer). Spectroscopic methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent, diastereomeric complexes or compounds are formed, which can exhibit distinct NMR signals. This allows for the determination of enantiomeric excess and, by comparison to a standard of known configuration, the assignment of the absolute configuration.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) spectroscopy are inherently sensitive to chirality. CD measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. By forming a derivative of the amine with a chromophoric chiral reagent, a predictable CD signal can be induced, which can be correlated to the absolute configuration of the amine. This method can be very sensitive and requires only a small amount of sample.

Derivatization and Chemical Transformations of S 6,7 Difluorochroman 4 Amine Scaffolds

Functional Group Interconversions and Modifications of the Amine Moiety

The primary amine at the C4 position of the (S)-6,7-Difluorochroman-4-amine is a versatile functional handle for a wide array of chemical modifications. wikipedia.org These transformations, known as functional group interconversions, allow for the introduction of diverse substituents, which can profoundly influence the pharmacological profile of the resulting derivatives. ub.eduimperial.ac.uk Common derivatization strategies focus on acylation, alkylation, and sulfonylation reactions. iu.eduresearchgate.net

Acylation: The primary amine readily reacts with various acylating agents, such as acyl chlorides and carboxylic anhydrides, to form stable amide bonds. iu.edu This reaction is one of the most common methods for derivatization. For instance, treatment with bromoacetyl bromide in a suitable solvent like dichloromethane (B109758) introduces an α-bromoacetamide group, a versatile intermediate for further substitution. nih.gov

Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce one or two alkyl groups onto the nitrogen atom. The reaction of (S)-chroman-4-amine with 4-fluorobenzyl bromide, for example, yields the corresponding N-alkylated secondary amine. nih.gov This transformation is often used to introduce specific pharmacophores or to modulate the basicity of the amine.

Silylation: For applications in gas chromatography-mass spectrometry (GC-MS) analysis or as a protecting group strategy, the amine can be derivatized through silylation. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, increasing the volatility and thermal stability of the compound. researchgate.netsigmaaldrich.com

Table 1: Examples of Functional Group Modifications of the Amine Moiety

| Starting Material | Reagent(s) and Conditions | Product Type |

| (S)-6,7-Difluorochroman-4-amine | 1. 4-Fluorobenzyl bromide, K₂CO₃, DMF2. Bromoacetyl bromide, CH₂Cl₂ | N-alkylated α-bromoacetamide |

| (S)-6,7-Difluorochroman-4-amine | Acetic Anhydride, Pyridine | N-acetamide |

| (S)-6,7-Difluorochroman-4-amine | Benzenesulfonyl chloride, Et₃N | N-benzenesulfonamide |

| (S)-6,7-Difluorochroman-4-amine | MTBSTFA, Acetonitrile, Heat | N-TBDMS derivative |

These modifications are fundamental in structure-activity relationship (SAR) studies, allowing chemists to systematically probe the steric and electronic requirements of a biological target.

Ring System Modifications and Expansion to Spirocyclic Amino-Chroman Derivatives

Beyond simple functionalization of the exocyclic amine, the chroman scaffold itself can be elaborated to create more complex, three-dimensional structures. A significant strategy involves using the amine as a reactive handle to build a new ring system, leading to the formation of spirocyclic derivatives. nih.govenamine.net These rigid structures are of great interest in drug discovery as they can lock the molecule into a specific bioactive conformation.

A documented synthetic route to spirocyclic chromane (B1220400) derivatives provides a template for this transformation. nih.gov The synthesis begins with the N-alkylation and subsequent acylation of a chroman-4-amine (B2768764) precursor to install a reactive α-bromoamide side chain. nih.gov This intermediate can then undergo an intramolecular nucleophilic substitution. For example, reaction with a suitable core structure, such as an indanedione derivative, can lead to the formation of a spiro-oxazolidinone ring fused at the nitrogen of the original amine. The final step often involves a palladium-catalyzed coupling reaction, such as a Suzuki coupling, to append additional diversity elements. nih.gov

This multi-step process transforms the simple amino-chroman into a complex spirocyclic system, demonstrating a sophisticated use of the amine functionality to achieve significant skeletal diversification.

Table 2: Synthetic Strategy for Spirocyclic Amino-Chroman Derivatives

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | N-Alkylation | (S)-6,7-Difluorochroman-4-amine, R¹-Br, Base | N-Alkyl-(S)-6,7-difluorochroman-4-amine |

| 2 | Acylation | Intermediate from Step 1, Bromoacetyl bromide | N-Alkyl-N-(bromoacetyl)-(S)-6,7-difluorochroman-4-amine |

| 3 | Spirocyclization | Intermediate from Step 2, Spiro-core precursor, Base | Spirocyclic amino-chroman derivative |

| 4 | Further Functionalization | Intermediate from Step 3, Boronic acid/ester, Pd catalyst | Decorated spirocyclic product |

This approach highlights how the inherent reactivity of the chroman-4-amine can be leveraged to construct novel and conformationally restricted molecular architectures.

Regioselective Functionalization of the Difluorinated Aromatic Ring in Chroman Systems

The functionalization of the aromatic ring of the 6,7-difluorochroman system offers another avenue for structural modification. The substitution pattern on this ring is governed by the directing effects of the existing substituents: the two fluorine atoms and the cyclic ether oxygen. Fluorine is an ortho, para-directing, deactivating group, while the ether oxygen is an ortho, para-directing, activating group.

The interplay of these effects dictates the position of electrophilic aromatic substitution. The ether oxygen strongly activates the C5 and C7 positions. However, the C7 position is already substituted with a fluorine atom. The C6-fluorine directs to the C5 and C8 positions (para position is blocked). The C7-fluorine directs to the C8 and C6 positions (C6 is blocked). Therefore, electrophilic attack is most likely to occur at the C5 and C8 positions, which are ortho to the activating oxygen and influenced by the fluorine substituents.

Research on related chroman-4-one scaffolds has shown that substitution at the C6 and C8 positions is synthetically accessible and that substituents at these positions are crucial for biological activity. acs.org Electron-withdrawing groups at these positions have been shown to be favorable in certain contexts. acs.org This suggests that regioselective reactions such as nitration, halogenation, or Friedel-Crafts reactions could be employed to introduce new functional groups at the C5 or C8 position of the (S)-6,7-Difluorochroman-4-amine scaffold, assuming appropriate protection of the amine functionality.

Table 3: Potential Regioselective Aromatic Functionalization Reactions

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (S)-5-Nitro-6,7-difluorochroman-4-amine and/or (S)-8-Nitro-6,7-difluorochroman-4-amine |

| Bromination | Br₂, FeBr₃ | (S)-5-Bromo-6,7-difluorochroman-4-amine and/or (S)-8-Bromo-6,7-difluorochroman-4-amine |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | (S)-5-Acetyl-6,7-difluorochroman-4-amine and/or (S)-8-Acetyl-6,7-difluorochroman-4-amine |

(Note: These reactions would require prior protection of the amine group, for example as an amide, to prevent side reactions and deactivation of the ring.)

The ability to selectively functionalize the aromatic ring, in addition to the amine and the chroman ring system, provides a comprehensive toolkit for the chemical exploration of the (S)-6,7-Difluorochroman-4-amine scaffold.

Computational and Theoretical Investigations of S 6,7 Difluorochroman 4 Amine and Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the fundamental properties of molecules like (S)-6,7-Difluorochroman-4-amine. wavefun.commdpi.com These methods balance computational cost with accuracy, providing reliable data on molecular geometry and electronic distribution. mdpi.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comals-journal.com DFT studies are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation, and for calculating precise structural parameters like bond lengths and angles. als-journal.comijrte.org For chroman-4-amine (B2768764) derivatives, DFT calculations can predict the preferred orientation of the amine group and the puckering of the dihydropyran ring.

The introduction of fluorine atoms at the 6 and 7 positions of the chroman ring significantly influences the molecule's electronic properties and, consequently, its conformational preferences. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate these effects. ijrte.orgnih.gov The optimization of the molecular geometry reveals the most stable conformer and provides data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, the calculated structural parameters for related fluorinated quinoxaline (B1680401) derivatives have shown excellent agreement with experimental data, validating the accuracy of the DFT approach. pcbiochemres.com

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | ~1.53 Å |

| Bond Length | C4-N | ~1.47 Å |

| Bond Angle | O1-C2-C3 | ~112° |

| Dihedral Angle | C2-C3-C4-N | Varies with conformer |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. numberanalytics.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's chemical reactivity and stability. numberanalytics.comresearchgate.net A smaller gap generally implies higher reactivity.

For fluorinated chroman derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom, while the LUMO is distributed over the pyranone ring. The fluorine substituents, being electron-withdrawing, are expected to lower both the HOMO and LUMO energy levels. Analysis of the HOMO-LUMO gap helps in understanding the electronic transitions and the potential for the molecule to engage in chemical reactions. researchgate.net For example, in a study of a fluorinated diphenylquinoxaline, DFT calculations showed that the HOMO was distributed over the entire molecule, while the LUMO was concentrated on the quinoxaline core, with a calculated energy gap that provided insights into its reactivity. pcbiochemres.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Fluorinated Aromatic Compound (Note: Values are representative and intended to illustrate the concept.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.60 |

| LUMO | -3.04 |

| HOMO-LUMO Gap (ΔE) | 2.56 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In the case of (S)-6,7-Difluorochroman-4-amine, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The fluorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, indicating their susceptibility to interaction with nucleophiles. researchgate.net The MEP analysis provides a visual and intuitive understanding of the molecule's reactive sites. wolfram.commdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. arxiv.orglbl.gov By calculating the energies of reactants, products, and transition states, chemists can gain a detailed understanding of how a reaction proceeds and what factors control its outcome. smu.edudiva-portal.org

For chiral molecules like (S)-6,7-Difluorochroman-4-amine, understanding the mechanism of enantioselective reactions is crucial for their synthesis. Transition state analysis using computational methods can explain why a particular enantiomer is formed preferentially. rsc.org By modeling the transition states leading to the (S) and (R) enantiomers, the energy difference between them can be calculated. A lower energy transition state corresponds to a faster reaction rate, thus explaining the observed enantioselectivity.

For instance, in the synthesis of related compounds, computational studies have been used to model the interaction between the substrate, a chiral catalyst, and the reactants. These models can reveal the specific non-covalent interactions, such as hydrogen bonds or steric hindrance, that stabilize one transition state over the other, leading to the preferential formation of the desired enantiomer.

The basicity of the amine group in (S)-6,7-Difluorochroman-4-amine is a critical property that influences its behavior in biological systems and its purification. The dissociation constant (pKa) is a quantitative measure of this basicity. Computational methods can be used to predict the pKa of amines with reasonable accuracy. bac-lac.gc.casrce.hrmdpi.com

These predictions often involve calculating the Gibbs free energy change for the protonation of the amine in a simulated aqueous environment. srce.hr Various computational models, including those based on thermodynamic cycles and group-additivity, have been developed for this purpose. bac-lac.gc.camdpi.com The electron-withdrawing nature of the two fluorine atoms on the aromatic ring is expected to decrease the basicity of the amine group in (S)-6,7-Difluorochroman-4-amine compared to its non-fluorinated analogue. Computational predictions can quantify this effect and provide a theoretical pKa value, which can be compared with experimental measurements. sci-hub.seresearchgate.net

In Silico Approaches to Chiral Ligand Design and Catalyst Optimization

The development of highly effective and enantioselective catalysts is a cornerstone of modern asymmetric synthesis. acs.org The empirical, trial-and-error approach to catalyst optimization is often time-consuming and resource-intensive. Consequently, computational, or in silico, methods have become indispensable tools for accelerating the design and refinement of chiral ligands and catalysts. rsc.orgnih.gov These approaches leverage molecular modeling, quantum mechanics, and machine learning to predict catalyst performance, elucidate reaction mechanisms, and guide the synthesis of more efficient catalytic systems. nih.gov For chiral scaffolds like (S)-6,7-Difluorochroman-4-amine, in silico strategies offer a powerful means to understand the structural and electronic factors that govern stereoselectivity.

The core principle of in silico catalyst design involves creating a quantitative link between a catalyst's structure and its experimental performance, such as enantiomeric excess (ee). nih.govd-nb.info This is typically achieved through a workflow that includes generating a virtual library of candidate ligands, calculating molecular descriptors, and building predictive models. nih.gov For analogues of (S)-6,7-Difluorochroman-4-amine, a virtual library could be constructed by systematically modifying substituents on the chroman ring or the amine group.

Descriptor Generation and Model Building

A critical step is the calculation of robust chemical descriptors that numerically represent the three-dimensional steric and electronic properties of the candidate ligands. nih.gov These descriptors can range from simple measurements like bond lengths and angles to more complex quantum chemical calculations of properties such as:

Steric Parameters: Molecular volume, surface area, and specific steric hindrance indices (e.g., Tolman's cone angle for phosphine (B1218219) ligands).

Electronic Parameters: Partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps.

Topological and Fragment-Based Descriptors: These represent the molecule's connectivity and composition, which can be used in machine learning models without requiring costly 3D calculations. d-nb.info

Once descriptors are generated for a library of ligands, a training set is established using experimental data from a smaller, diverse group of catalysts. nih.gov Machine learning algorithms, such as support vector machines or neural networks, can then be trained on this dataset to build a model that predicts the enantioselectivity of new, untested ligands. nih.govd-nb.info This allows for the rapid virtual screening of thousands of potential candidates, identifying the most promising ones for experimental validation. nih.gov

The table below illustrates a hypothetical dataset for a series of chroman-4-amine-based ligands, showing how calculated descriptors could be correlated with predicted catalytic outcomes.

| Ligand Analogue | Steric Descriptor (ų) | Electronic Descriptor (HOMO, eV) | Predicted Enantioselectivity (% ee) |

| (S)-6,7-Difluorochroman-4-amine | 155.2 | -6.85 | 92% |

| (S)-Chroman-4-amine | 148.5 | -6.50 | 85% |

| (S)-6-Fluorochroman-4-amine | 151.8 | -6.72 | 89% |

| (S)-8-Methylchroman-4-amine | 162.1 | -6.45 | 83% |

| (S)-6,7-Dichlorochroman-4-amine | 170.4 | -7.01 | 94% |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking and Mechanistic Studies

Beyond predictive modeling, in silico techniques are crucial for gaining insight into the transition state of a catalyzed reaction. Molecular docking, a technique often used in drug discovery, can be adapted to model the interaction between a chiral catalyst and its substrate. nih.govnih.gov By simulating the formation of the catalyst-substrate complex, researchers can identify key intermolecular interactions, such as hydrogen bonds or steric clashes, that determine which enantiomer of the product is preferentially formed.

For a catalyst derived from (S)-6,7-Difluorochroman-4-amine, docking studies could reveal how the fluorine atoms influence the electronic environment and the precise orientation of the substrate in the catalyst's chiral pocket. These insights are invaluable for rational catalyst design, allowing chemists to make targeted modifications to the ligand structure to enhance these favorable interactions and block unfavorable ones, thereby improving enantioselectivity. core.ac.uk For example, quantum chemical calculations can map the entire reaction pathway, identifying the energy barriers for the formation of both enantiomers and providing a deep, mechanism-based understanding of the origins of stereoselectivity. nih.gov

Advanced Applications of S 6,7 Difluorochroman 4 Amine in Organic Synthesis

Role as a Chiral Building Block for Complex Molecule Construction

Chiral amines are fundamental components in the synthesis of a vast array of pharmaceuticals and biologically active compounds. nih.govmdpi.com The enantiomeric purity of these amines is often critical for the desired therapeutic effect, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. (S)-6,7-Difluorochroman-4-amine serves as a prime example of a chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecular architectures. bldpharm.comgoogleapis.com

The utility of (S)-6,7-Difluorochroman-4-amine as a chiral building block is exemplified by its role as a key intermediate in the synthesis of complex pharmaceutical agents. For instance, the closely related (R)-5,7-difluorochroman-4-ol is a crucial precursor for Tegoprazan, a potassium-competitive acid blocker. mdpi.comgoogle.com This highlights the value of the difluorochroman scaffold in constructing molecules with significant biological activity. The synthesis of such complex molecules often involves multi-step sequences where the chiral integrity of the building block is paramount. The stereoselective synthesis of bicyclic primary or secondary amines based on the chroman structural moiety has been reported as a key step in preparing precursors for important active pharmaceutical ingredients. researchgate.net

The synthesis of various fluorinated and non-fluorinated chroman-4-amines has been described in the patent literature, underscoring their importance as intermediates. googleapis.com These synthetic routes often begin with the corresponding chroman-4-one, which is then converted to the amine. The resolution of the racemic amine or an asymmetric synthesis is employed to obtain the desired enantiomer. googleapis.com The development of efficient and stereoselective synthetic methods, including biocatalytic approaches, is crucial for accessing these valuable chiral building blocks in high enantiomeric purity. acs.orgmdpi.comnih.govresearchgate.net

The table below summarizes the key aspects of (S)-6,7-Difluorochroman-4-amine as a chiral building block.

| Feature | Description | Reference |

| Stereochemistry | Provides a fixed (S)-configuration at the C4 position of the chroman ring. | bldpharm.com |

| Functionality | The primary amine group allows for a wide range of chemical transformations. | nih.gov |

| Scaffold | The rigid difluorinated chroman core imparts specific conformational constraints and electronic properties. | |

| Application | Serves as a key intermediate in the synthesis of complex, biologically active molecules. | googleapis.commdpi.comresearchgate.net |

Development of Chroman-Based Scaffolds for Target-Oriented Synthesis

Target-oriented synthesis aims to design and create molecules that interact with a specific biological target to elicit a desired physiological response. nih.gov The chroman framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in molecules that bind to a variety of biological targets. acs.org The incorporation of fluorine atoms into this scaffold, as seen in (S)-6,7-Difluorochroman-4-amine, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net

Researchers have extensively explored the development of chroman-based scaffolds for various therapeutic areas. For example, a series of substituted chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.orgacs.org These studies have revealed that the substitution pattern on the chroman ring is crucial for potency and selectivity. acs.org While these examples start from the chromanone, the corresponding amine provides a handle for further diversification.

A notable example of a difluorochroman-based scaffold in target-oriented synthesis is the development of dopamine (B1211576) β-hydroxylase (DBH) inhibitors. A potent and peripherally selective DBH inhibitor, (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride, was identified for the potential treatment of chronic heart failure and hypertension. acs.org This demonstrates the successful application of a difluorochroman scaffold in creating a clinical candidate. Although the substitution pattern is different, it highlights the potential of the 6,7-difluoro isomer in similar drug discovery programs.

The synthesis of these targeted scaffolds often involves the initial construction of a functionalized chroman-4-one, which can be derived from precursors like 2-hydroxyacetophenones. acs.orgresearchgate.netresearchgate.net The amine functionality of (S)-6,7-Difluorochroman-4-amine can then be utilized to introduce a variety of substituents and build more complex structures, enabling the exploration of structure-activity relationships (SAR) for a given biological target.

The following table presents examples of biological targets for which chroman-based scaffolds have been developed.

| Biological Target | Therapeutic Area | Example Scaffold Type | Reference |

| Sirtuin 2 (SIRT2) | Neurodegenerative Diseases, Cancer | Substituted Chroman-4-ones | acs.orgacs.org |

| Dopamine β-hydroxylase (DBH) | Cardiovascular Diseases | Difluorochroman-imidazolethiones | acs.org |

| Acetylcholinesterase/Butyrylcholinesterase | Alzheimer's Disease | Fluorinated 2-arylchromen-4-ones | researchgate.net |

| Influenza A Virus | Infectious Diseases | Fluorinated 2-arylchromen-4-ones | researchgate.net |

Future Research Directions and Emerging Methodologies in Difluorochroman-4-amine Chemistry

The field of fluorine chemistry is continuously evolving, with the development of novel synthetic methods and a deeper understanding of the effects of fluorine on molecular properties. researchgate.net Future research in difluorochroman-4-amine chemistry is poised to expand in several exciting directions.

One key area of future research is the development of more efficient and sustainable synthetic routes to chiral difluorochroman-4-amines. While classical resolutions and asymmetric syntheses exist, emerging methodologies such as biocatalysis and photoredox catalysis offer promising alternatives. acs.orgmdpi.comnih.govresearchgate.net The use of enzymes like transaminases could provide highly enantioselective pathways to these chiral amines under mild conditions. acs.orgmdpi.comnih.govresearchgate.net Visible-light-promoted reactions are also emerging as powerful tools for the synthesis of fluorinated heterocycles, potentially offering new routes to difluorochroman-4-ones, the precursors to the target amines. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), will play an increasingly important role in understanding the properties of difluorochroman-4-amine and its derivatives. These studies can provide insights into molecular geometry, electronic structure, and reactivity, guiding the design of new synthetic targets and helping to rationalize observed biological activities. nih.gov

Furthermore, the exploration of new biological applications for (S)-6,7-Difluorochroman-4-amine and its derivatives is a major avenue for future research. Diversity-oriented synthesis (DOS) approaches, which aim to create structurally diverse libraries of compounds, can be employed starting from this versatile building block. scispace.comcam.ac.ukrsc.orgnih.gov By systematically modifying the chroman scaffold and the amine functionality, new lead compounds for a wide range of biological targets can be identified. The unique properties conferred by the difluoro-substitution pattern may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

The table below outlines potential future research directions.

| Research Area | Focus | Potential Impact |

| Synthetic Methodology | Development of biocatalytic and photoredox-catalyzed routes. | More efficient, sustainable, and enantioselective synthesis. |

| Computational Chemistry | DFT and other computational methods to study structure and reactivity. | Rational design of new derivatives and prediction of properties. |

| Medicinal Chemistry | Diversity-oriented synthesis to create libraries of novel compounds. | Discovery of new therapeutic agents for various diseases. |

| Materials Science | Exploration of derivatives in the development of new functional materials. | Potential applications beyond pharmaceuticals. |

Q & A

Q. What are the established synthetic routes for (S)-6,7-Difluorochroman-4-amine, and what key reaction conditions optimize yield and enantiomeric purity?

(S)-6,7-Difluorochroman-4-amine is typically synthesized via multi-step reactions involving fluorination, bromination (if intermediates are used), and amination. A common approach includes halogenation of a chroman precursor under controlled conditions (e.g., using catalysts like Pd or Cu for coupling reactions) followed by stereoselective amination. For enantiomeric purity, chiral resolution techniques such as chiral HPLC or asymmetric catalysis (e.g., using chiral ligands) are critical . Reaction parameters like temperature (optimized at 60–80°C for fluorination), solvent polarity (e.g., DMF for amination), and stoichiometric ratios of reagents significantly impact yield.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing (S)-6,7-Difluorochroman-4-amine?

Structural confirmation relies on H/F NMR to resolve fluorine coupling patterns and chiral centers. Key NMR signals include the amine proton (~δ 3.2–3.5 ppm) and aromatic fluorine couplings (J = 8–12 Hz). Mass spectrometry (HRMS or ESI-MS) confirms the molecular ion peak at m/z 185.17 (CHFNO). Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers, while reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What known biological targets or pathways interact with (S)-6,7-Difluorochroman-4-amine?

The compound modulates enzymes such as monoamine oxidases (MAOs) and G-protein-coupled receptors (GPCRs) linked to neurological pathways. In vitro assays include fluorogenic substrate-based MAO inhibition assays (IC values typically <10 µM) and cAMP accumulation tests for GPCR activity. Radioligand binding studies (e.g., H-labeled antagonists) quantify receptor affinity .

Advanced Research Questions

Q. How do structural modifications at the 6- and 7-positions of the chroman ring influence receptor binding affinity and metabolic stability?

Substituting fluorine at both positions enhances electronegativity and steric effects, improving binding to hydrophobic enzyme pockets (e.g., MAO-B). Comparative studies with mono-fluorinated analogs (e.g., 6-fluoro or 7-fluoro derivatives) show a 2–3-fold increase in target affinity for the difluoro variant. Metabolic stability assays (e.g., liver microsome incubation) reveal reduced CYP450-mediated oxidation compared to brominated analogs due to fluorine’s strong C-F bonds .

Q. What strategies address low aqueous solubility in pharmacokinetic studies, and which formulation approaches improve bioavailability?

Solubility challenges arise from the compound’s logP ~2.5. Strategies include:

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.

- Nanoparticle formulations : Lipid-based carriers (e.g., liposomes) enhance dissolution rates.

- Salt formation : Hydrochloride salts (see ) improve water solubility by ~30%. In vivo studies in rodents show a 40% increase in oral bioavailability with lipid nanoparticles .

Q. How does the stereochemical configuration at the 4-position affect the pharmacological profile compared to its R-enantiomer?

The S-enantiomer exhibits 10-fold higher MAO-B inhibition (IC = 0.8 µM) than the R-form due to better spatial alignment with the enzyme’s catalytic site. Pharmacokinetic studies in rats show the S-enantiomer has a longer half-life (t = 4.2 h vs. 2.1 h for R) due to reduced hepatic clearance. Enantioselective synthesis via Sharpless asymmetric dihydroxylation achieves >98% ee .

Q. What computational modeling approaches predict binding modes with target enzymes, and how do MD simulations validate these predictions?

Docking studies (AutoDock Vina) predict hydrogen bonding between the amine group and MAO-B’s FAD cofactor (binding energy = -9.2 kcal/mol). Molecular dynamics (MD) simulations (AMBER force field) over 100 ns reveal stable interactions, with RMSD <1.5 Å for the ligand-enzyme complex. Mutagenesis (e.g., Tyr435Ala) corroborates these findings, reducing inhibition by 70% .

Methodological and Comparative Questions

Q. What orthogonal purification techniques isolate (S)-6,7-Difluorochroman-4-amine from diastereomeric byproducts?

After asymmetric synthesis, sequential steps include:

- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) removes non-polar impurities.

- Chiral SFC : Supercritical CO with methanol co-solvent separates enantiomers (resolution >2.0).

- Crystallization : Ethanol/water recrystallization enhances purity to >99% .

Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

Discrepancies often arise from poor blood-brain barrier (BBB) penetration or metabolic instability. Solutions include:

Q. What advantages does the difluoro substitution offer over mono-halogenated chroman derivatives?

The 6,7-difluoro pattern enhances both lipophilicity (for membrane penetration) and electronic effects (for target engagement). Compared to 6-bromo-7-fluoro analogs, the difluoro derivative shows 50% higher MAO-B selectivity and reduced off-target binding (e.g., σ-receptor K >10 µM vs. 2 µM for bromo-fluoro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.